molecular formula C16H13BrN2O2 B2570205 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid CAS No. 851169-50-1

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B2570205
CAS No.: 851169-50-1
M. Wt: 345.19 g/mol
InChI Key: QDQMGHVOSSWKGS-UHFFFAOYSA-N
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Description

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a dimethylpyrrole ring, and a cyanopropenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl derivative, which is then subjected to a series of reactions to introduce the pyrrole ring and the cyanopropenoic acid group.

    Starting Material Preparation: The synthesis begins with the bromination of a suitable phenyl precursor to obtain 4-bromophenyl derivative.

    Formation of Pyrrole Ring: The bromophenyl derivative undergoes a cyclization reaction with appropriate reagents to form the 2,5-dimethyl-1H-pyrrole ring.

    Introduction of Cyanopropenoic Acid Group: The final step involves the addition of the cyanopropenoic acid moiety through a Knoevenagel condensation reaction, using malononitrile and an aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the pyrrole and cyanopropenoic acid moieties.

    4-Bromo-2,5-dimethylpyrrole: This compound contains the pyrrole ring but does not have the cyanopropenoic acid group.

    2-Cyano-3-(4-bromophenyl)acrylic acid: This compound has a similar cyanopropenoic acid structure but differs in the substitution pattern on the phenyl ring.

Uniqueness

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is unique due to its combination of a bromophenyl group, a dimethylpyrrole ring, and a cyanopropenoic acid moiety

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid, also known as (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-2-propenoic acid, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN2O2C_{16}H_{14}BrN_{2}O_{2} with a molecular weight of 320.18 g/mol. Its structure features a pyrrole ring substituted with a bromophenyl group and a cyanoacrylic moiety, which may contribute to its biological activity.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves interaction with bacterial cell membranes or inhibition of critical metabolic pathways .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibitory activity is another area where this compound shows promise. It has been reported to exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Such activities are crucial for the development of therapeutic agents targeting neurodegenerative diseases and urinary tract infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in disease pathways, suggesting a rational basis for its observed biological activities .
  • Interaction with Serum Proteins : Binding studies with bovine serum albumin (BSA) reveal that the compound interacts favorably with serum proteins, which may enhance its bioavailability and therapeutic efficacy .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy : A study evaluating the antibacterial activity of structurally related compounds found that those containing the pyrrole moiety exhibited enhanced activity against resistant bacterial strains, supporting the potential use of this compound in treating infections caused by multidrug-resistant organisms .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as a chemotherapeutic agent .

Properties

CAS No.

851169-50-1

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H13BrN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)

InChI Key

QDQMGHVOSSWKGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

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